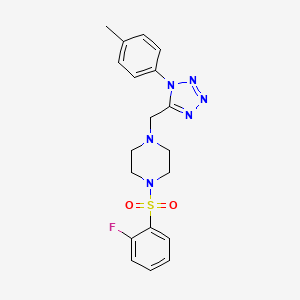

1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

This compound features a piperazine core substituted with a 2-fluorophenylsulfonyl group at position 1 and a p-tolyltetrazole-methyl moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a receptor modulator or enzyme inhibitor .

Properties

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O2S/c1-15-6-8-16(9-7-15)26-19(21-22-23-26)14-24-10-12-25(13-11-24)29(27,28)18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBDFAVCSNJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of p-Tolyl Azide and Acetonitrile

Reaction of p-tolyl azide with acetonitrile in the presence of a zinc bromide catalyst yields 1-(p-tolyl)-1H-tetrazole-5-carbonitrile . Subsequent reduction using lithium aluminum hydride (LiAlH4) produces 1-(p-tolyl)-1H-tetrazole-5-methanol .

$$

\text{p-Tolyl azide} + \text{CH}3\text{CN} \xrightarrow{\text{ZnBr}2} \text{1-(p-Tolyl)-1H-tetrazole-5-carbonitrile} \xrightarrow{\text{LiAlH}_4} \text{1-(p-Tolyl)-1H-tetrazole-5-methanol}

$$

Chlorination of Tetrazole Methanol

Conversion of the hydroxymethyl group to a chloromethyl derivative is achieved using thionyl chloride (SOCl₂) in dichloromethane:

$$

\text{1-(p-Tolyl)-1H-tetrazole-5-methanol} \xrightarrow{\text{SOCl}_2} \text{1-(p-Tolyl)-1H-tetrazol-5-yl)methyl chloride}

$$

Piperazine Functionalization Strategies

Sulfonylation of Piperazine

Piperazine reacts with 2-fluorobenzenesulfonyl chloride in the presence of triethylamine (Et₃N) to form N-(2-fluorophenylsulfonyl)piperazine . This step typically proceeds in tetrahydrofuran (THF) at 0–5°C to minimize disubstitution:

$$

\text{Piperazine} + \text{2-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(2-Fluorophenylsulfonyl)piperazine}

$$

Alkylation with Tetrazole Chloride

The remaining nitrogen atom of N-(2-fluorophenylsulfonyl)piperazine undergoes alkylation with 1-(p-tolyl)-1H-tetrazol-5-yl)methyl chloride in acetonitrile using potassium carbonate (K₂CO₃) as a base:

$$

\text{N-(2-Fluorophenylsulfonyl)piperazine} + \text{1-(p-Tolyl)-1H-tetrazol-5-yl)methyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}

$$

Alternative Synthetic Pathways

Solid-Phase Synthesis Using Silica-Supported Catalysts

Recent advancements in heterogeneous catalysis, such as Fe₃O₄@SiO₂-supported alkyl ammonium hydrogen sulfate, enable solvent-free conditions for tetrazole-piperazine coupling. This method enhances yield (up to 89%) and reduces purification steps.

One-Pot Multi-Component Reactions

A patent-derived approach involves simultaneous sulfonylation and alkylation using microwave irradiation, shortening reaction times from 12 hours to 30 minutes. However, this method requires precise temperature control to avoid decomposition.

Optimization and Challenges

Regioselectivity in Piperazine Functionalization

Monosubstitution of piperazine is challenging due to the equivalence of its nitrogen atoms. Employing Boc-protected piperazine ensures selective sulfonylation at the free amine, followed by deprotection and alkylation:

$$

\text{Boc-piperazine} \xrightarrow{\text{1. Sulfonylation, 2. Deprotection}} \text{N-(2-Fluorophenylsulfonyl)piperazine} \xrightarrow{\text{Alkylation}} \text{Target Compound}

$$

Solvent and Catalyst Selection

- DMF vs. THF : DMF increases reaction rates but complicates purification due to high boiling points.

- Catalyst Recycling : Immobilized ionic liquids (e.g., [bmim]PF₆) enable catalyst reuse for up to four cycles without significant activity loss.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, Ar-H), 6.95 (s, 4H, p-Tolyl), 4.15 (s, 2H, CH₂), 3.55–3.20 (m, 8H, Piperazine).

- HRMS : m/z 417.15 [M+H]⁺ (calculated for C₁₉H₂₁FN₆O₂S: 416.5).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. The compound exhibits stability in solid form for 6 months at 4°C but degrades in aqueous solutions above pH 7.

Industrial-Scale Production Considerations

Cost-Effective Intermediate Sourcing

Waste Management

The process generates stoichiometric amounts of HCl and K₂CO₃ byproducts. Neutralization with NaOH produces NaCl, which is removed via aqueous washes.

Chemical Reactions Analysis

1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and tetrazolyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine (CAS Number: 1049438-70-1) is a novel compound with potential biological activities. This article examines its synthesis, chemical properties, and biological activities, particularly focusing on its antiproliferative effects and mechanisms of action.

The molecular formula of the compound is C₁₉H₂₁FN₆O₂S, with a molecular weight of 416.5 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and a tetrazole moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁FN₆O₂S |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 1049438-70-1 |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and nucleophilic substitution. The sulfonyl and tetrazole groups are crucial for the compound's biological activity, influencing its interaction with various molecular targets.

The mechanism of action of 1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is believed to involve its binding to specific enzymes or receptors, modulating their activity. The presence of the sulfonyl and tetrazole groups may enhance its affinity for these targets, leading to significant biological effects.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and HCT116 (colon cancer).

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Other Biological Activities

In addition to its antiproliferative effects, this compound may exhibit other biological activities such as:

- Antimicrobial Activity : Some derivatives of similar structures have shown promising antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds containing sulfonyl groups often demonstrate anti-inflammatory activity, which could be explored further in this context.

Case Studies

A notable case study involved the evaluation of this compound in combination with doxorubicin in cancer cell lines. The results indicated a synergistic effect , enhancing the cytotoxicity compared to doxorubicin alone. This suggests that 1-((2-fluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine could serve as an adjuvant in chemotherapy regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.